3-(5-Bromo-2-methoxyphenyl)pyrazin-2(1H)-one
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrazinone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)pyrazin-2(1H)-one typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base.
Pyrazinone Formation: The final step involves the formation of the pyrazinone ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or demethoxylated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrazinones.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)pyrazin-2(1H)-one
- 3-(5-Fluoro-2-methoxyphenyl)pyrazin-2(1H)-one
- 3-(5-Iodo-2-methoxyphenyl)pyrazin-2(1H)-one
Uniqueness
3-(5-Bromo-2-methoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-3-2-7(12)6-8(9)10-11(15)14-5-4-13-10/h2-6H,1H3,(H,14,15) |
InChI Key |
JJDILGNYXHHDFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC=CNC2=O |
Origin of Product |
United States |
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